

An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-(Chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1267674

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Abstract

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications, particularly in the development of novel therapeutic agents.

Physicochemical Properties

3-(Chloromethyl)-1-methyl-1H-pyrazole is a compound with the molecular formula $C_5H_7ClN_2$. Its key quantitative properties are summarized below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Weight	130.58 g/mol	
CAS Number	84547-64-8	
Linear Formula	C ₅ H ₇ CIN ₂	
Boiling Point	146-148 °C	[1] [2]
Density	1.2 g/cm ³	[2]
Physical Form	Liquid or Solid	
pKa	1.31 ± 0.10 (Predicted)	[2]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed industrial synthesis protocols for **3-(Chloromethyl)-1-methyl-1H-pyrazole** are proprietary, a general and representative laboratory-scale synthesis can be outlined based on established chemical principles. The chloromethylation of a pyrazole precursor is a common strategy.

Objective: To synthesize **3-(Chloromethyl)-1-methyl-1H-pyrazole** from 1-methyl-1H-pyrazole-3-methanol.

Materials:

- 1-methyl-1H-pyrazole-3-methanol
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Experimental Protocol:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3-methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. The molar ratio of thionyl chloride to the alcohol is typically 1.1:1 to ensure complete conversion.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid byproduct. Perform this step in a well-ventilated fume hood.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-(Chloromethyl)-1-methyl-1H-pyrazole** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

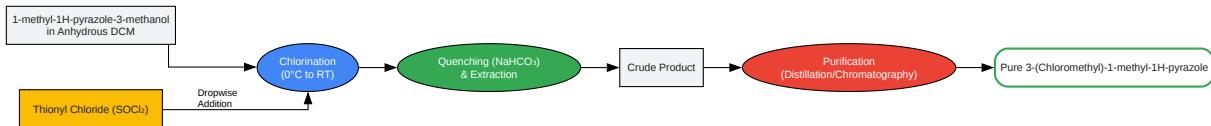
Applications in Drug Development

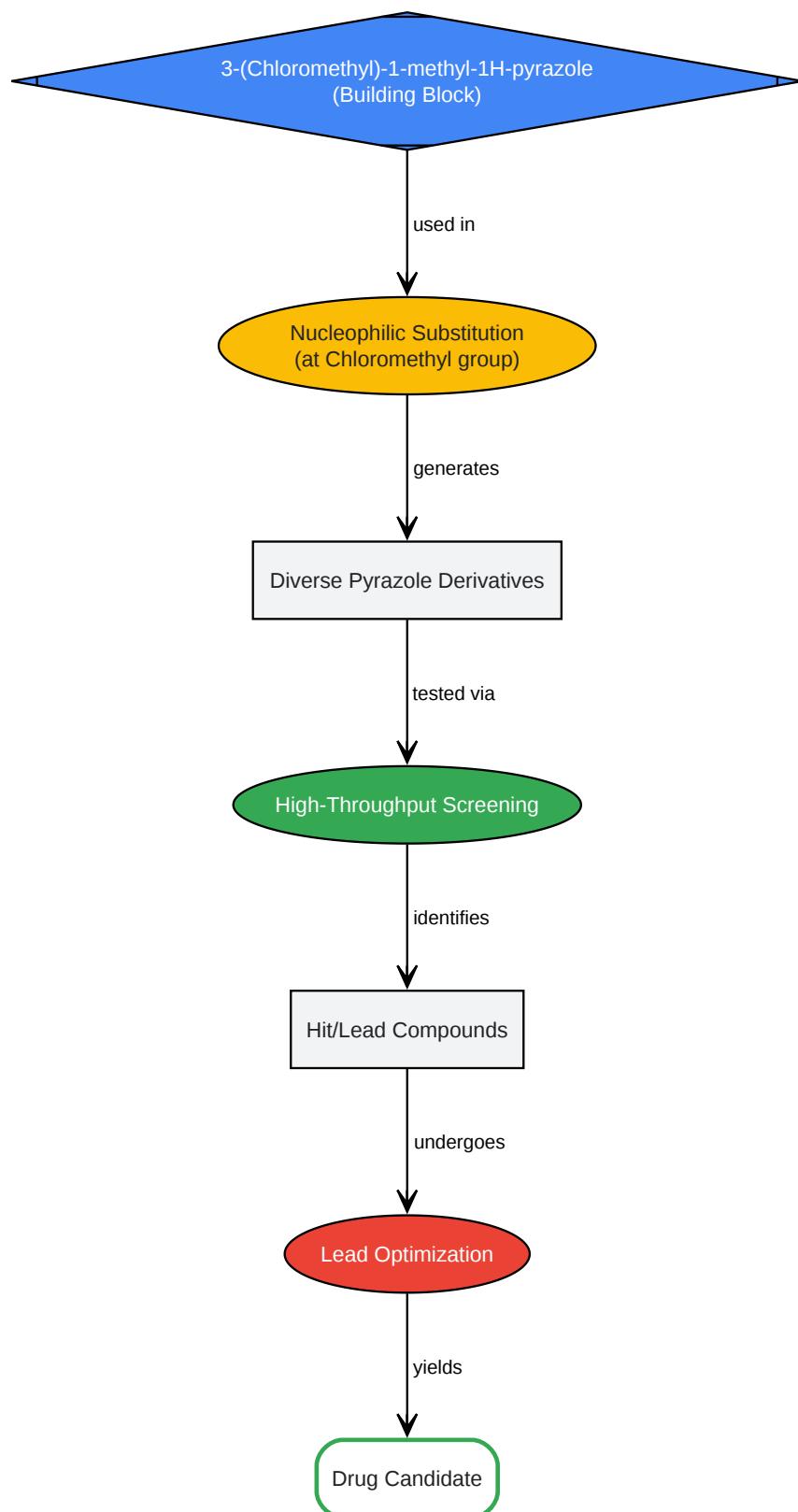
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.^{[3][4][5][6]} These compounds exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.^{[3][5]}

3-(Chloromethyl)-1-methyl-1H-pyrazole serves as a key intermediate in the synthesis of more complex pyrazole derivatives. The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular architectures. This versatility makes it an important building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs.^{[4][7]}

Visualizations

The following diagrams illustrate the logical flow and relationships pertinent to the synthesis and application of **3-(Chloromethyl)-1-methyl-1H-pyrazole**.



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